Putative orfamide A
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Overview
Description
Putative orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species. It is part of the orfamide group, which includes structurally similar lipopeptides such as orfamide B, orfamide C, and others . This compound was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Putative orfamide A is synthesized by non-ribosomal peptide synthetases in Pseudomonas species . The biosynthesis involves the assembly of amino acids and fatty acids into a cyclic structure through peptide bonds and ester linkages . The stereochemistry of the compound was initially misreported but later corrected to include a D-Leu5 and a 3R-hydroxy fatty acid tail .
Industrial Production Methods
These strains would be optimized for high yield production of the compound, followed by extraction and purification using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Putative orfamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fatty acid tail or the peptide backbone.
Substitution: Substitution reactions can occur at the amino acid residues or the fatty acid tail.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated derivatives, while reduction can yield dehydroxylated forms .
Scientific Research Applications
Putative orfamide A has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclic lipopeptides and their biosynthesis.
Biology: The compound has been studied for its role in bacterial motility and biofilm formation.
Mechanism of Action
The mechanism of action of putative orfamide A involves its interaction with calcium channels in target organisms. It triggers a calcium influx, leading to various cellular responses such as deflagellation in algae . The N-terminal amino acids and the terminal fatty acid tail are crucial for its activity .
Comparison with Similar Compounds
Putative orfamide A is part of a group of cyclic lipopeptides that includes:
Orfamide B: Differs from orfamide A by a single amino acid substitution.
Orfamide C: Has a different fatty acid tail compared to orfamide A.
Orfamide F and G: Newly discovered homologs with variations in their amino acid sequences and fatty acid tails .
These compounds share similar biosynthetic pathways and biological activities but differ in their specific structures and functions, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C64H114N10O17 |
---|---|
Molecular Weight |
1295.6 g/mol |
IUPAC Name |
5-[[21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80) |
InChI Key |
AFOLBAYDTRBYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Origin of Product |
United States |
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